3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecule contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) fused to a pyrimidine (a six-membered ring with two nitrogen atoms). It also has various substituents on the rings .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other thienopyrimidinones. These compounds can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, we can predict that it is likely to be solid at room temperature . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Scientific Research Applications
Synthesis and Antimicrobial Activity:
- Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of thienopyrimidinones and their antimicrobial activities. Their study demonstrates the potential of these compounds in creating new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Electrophilic Ipso-Substitution Reactions:
- A study by Bozorov et al. (2013) explored the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups in the thienopyrimidine framework. This research contributes to understanding the chemical reactivity of thienopyrimidinones (Bozorov, Ortikov, Bobakulov, Abdullayev, Yili, & Aisa, 2013).
Synthesis and Alkylation Studies:
- Research by Shestakov et al. (2014) focused on the synthesis and alkylation of thieno[3,2-d]pyrimidin-4-ones. This study provides insight into the synthetic pathways and potential modifications of these compounds (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).
Vascular-Targeting and Anti-Angiogenic Applications:
- Gold et al. (2020) synthesized a series of thienopyrimidinones with potential anticancer properties. They explored their effects on tubulin-binding and anti-angiogenic activities, suggesting their use in cancer treatment (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).
N vs S Alkylation Studies:
- Dave and Patel (2001) conducted a study on the N vs S alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, providing valuable information on the chemical behavior and potential applications of thienopyrimidinones (Dave & Patel, 2001).
New Synthesis Routes:
- A new route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones was developed by Davoodnia et al. (2009), highlighting the versatility of thienopyrimidinones in synthesizing heterocyclic compounds (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been reported to target kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials .
Mode of Action
Compounds with a similar structure, such as those with a pyrrolo[2,3-d]pyrimidine core, are known to interact with kinases . They inhibit kinase function, which has been associated with a wide range of diseases .
Biochemical Pathways
Kinase inhibitors, like those with a pyrrolo[2,3-d]pyrimidine core, can affect a wide range of pathways due to the diverse roles of kinases in cellular processes .
Result of Action
Kinase inhibitors can lead to the inhibition of tumor proliferation and survival .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-9-5-10(2)7-12(6-9)18-15(19)14-13(8-11(3)21-14)17-16(18)20-4/h5-7,11H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXODPDOVUZZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.